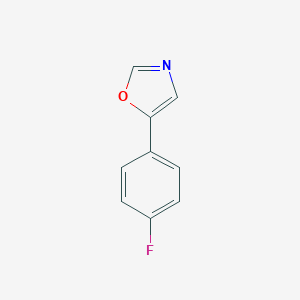

5-(4-Fluorophenyl)-1,3-oxazole

描述

Overview of Oxazole (B20620) Heterocycles in Research

The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a significant scaffold in medicinal chemistry. bohrium.comjournalajst.comsemanticscholar.org Oxazole derivatives are the subject of extensive research due to their wide-ranging biological activities and their presence in various natural products. bohrium.comresearchgate.netnih.govprinceton.edu The versatility of the oxazole ring allows for the synthesis of a diverse array of compounds with unique chemical and biological properties. researchgate.net

The oxazole core is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide variety of biological targets, including enzymes and receptors. researchgate.netnih.govnih.gov This interaction is facilitated by the oxazole ring's capacity to participate in various non-covalent interactions. journalajst.comresearchgate.net As a result, oxazole-containing compounds have been developed as clinical drugs or candidates for treating a multitude of diseases. researchgate.netnih.gov

The broad spectrum of biological activities exhibited by oxazole derivatives is a key driver of their importance. bohrium.comresearchgate.net These activities include:

Antibacterial bohrium.comresearchgate.net

Antifungal bohrium.comresearchgate.net

Antiviral bohrium.comresearchgate.net

Antitubercular bohrium.comresearchgate.net

Anticancer bohrium.comresearchgate.net

Anti-inflammatory bohrium.comresearchgate.net

Analgesic researchgate.net

Antidiabetic bohrium.comresearchgate.net

Antiparasitic researchgate.net

The development of novel synthetic methodologies for oxazole derivatives remains an active area of research, aiming to create new chemical entities with enhanced therapeutic potential. bohrium.comjournalajst.com

Table 1: Reported Biological Activities of Oxazole Derivatives

| Biological Activity | Reference |

|---|---|

| Antibacterial | bohrium.comresearchgate.net |

| Antifungal | bohrium.comresearchgate.net |

| Antiviral | bohrium.comresearchgate.net |

| Antitubercular | bohrium.comresearchgate.net |

| Anticancer | bohrium.comresearchgate.net |

| Anti-inflammatory | bohrium.comresearchgate.net |

| Analgesic | researchgate.net |

| Antidiabetic | bohrium.comresearchgate.net |

| Antiparasitic | researchgate.net |

The introduction of fluorine atoms into drug candidates, a process known as fluorination, is a widely used strategy in medicinal chemistry to enhance a molecule's properties. nih.govresearchgate.net The strategic placement of fluorine can significantly impact a compound's pharmacokinetic and physicochemical characteristics. nih.govvictoria.ac.nz

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage and thus prolonging the drug's effect. nih.govnih.gov

Improved Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.govbenthamdirect.com

Increased Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions with target proteins. nih.govbenthamdirect.com

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's absorption and distribution. researchgate.netnih.gov

The incorporation of fluorine into oxazole derivatives is a promising approach to developing new therapeutic agents with improved properties. ontosight.ai

Justification for Focused Research on 5-(4-Fluorophenyl)-1,3-oxazole

The specific compound, this compound, combines the privileged oxazole core with the beneficial effects of fluorination. This unique combination warrants focused research to explore its full potential.

While research on oxazole derivatives is extensive, there are still gaps in the understanding of specific substituted compounds like this compound. A high-throughput screening of 45,000 compounds identified a disubstituted oxazole as a new class of inhibitor for Mycobacterium tuberculosis. nih.gov This discovery highlights the potential for finding novel biological activities within this class of compounds. Further investigation into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents. vulcanchem.com For instance, novel carbazole (B46965) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety, including a 4-fluorophenyl substituted compound, have shown promising antifungal activity. tandfonline.com

The unique structural features of this compound present an opportunity for novel scientific discoveries. Research into its synthesis could lead to the development of new and more efficient synthetic methods. iucr.orgrsc.org Furthermore, a thorough investigation of its biological activity could reveal previously unknown therapeutic applications. For example, studies on similar structures, such as 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid, suggest potential for pharmaceutical applications due to the fluorophenyl substituent enhancing lipophilicity. cymitquimica.com The exploration of its mechanism of action at a molecular level could provide valuable insights into biological pathways and drug-target interactions.

Precursor Synthesis and Derivatization Strategies

The assembly of the this compound scaffold begins with the preparation and functionalization of suitable precursors that contain the essential atoms for the oxazole ring.

Preparation of Fluorophenyl Precursors

The primary starting materials for the synthesis of this compound are typically derived from commercially available 4-fluoro-substituted benzene compounds. Key precursors include aryl methyl ketones, aldehydes, and their derivatives. For instance, 4-fluoroacetophenone serves as a common precursor, which can be halogenated at the α-position to form α-haloketones like 2-bromo-1-(4-fluorophenyl)ethanone. This α-haloketone is a versatile intermediate for various oxazole synthesis methods. Another crucial precursor is 4-fluorobenzaldehyde (B137897), which is utilized in reactions such as the Van Leusen oxazole synthesis. nih.gov These fluorophenyl precursors are the foundational building blocks upon which the oxazole heterocycle is constructed.

Functionalization for Oxazole Ring Formation

Once the basic fluorophenyl precursors are obtained, they must be functionalized to facilitate the cyclization process that forms the oxazole ring. This involves introducing reactive groups that will ultimately become part of the heterocyclic system.

A primary strategy involves the conversion of aryl methyl ketones into α-haloketones. The halogen at the alpha position acts as a leaving group, enabling subsequent reactions with amide-containing molecules. For example, 2-bromo-1-(4-fluorophenyl)ethanone can react with formamide in a variation of the Bredereck reaction to form the oxazole ring. thepharmajournal.com

Another key functionalization is the use of tosylmethyl isocyanide (TosMIC). This reagent reacts with aldehydes, such as 4-fluorobenzaldehyde, in a base-catalyzed cycloaddition, providing a direct route to the 5-substituted oxazole. nih.gov The functional groups within TosMIC—the isocyanide, the active methylene group, and the tosyl leaving group—are all essential for the successful formation of the oxazole ring. nih.gov These derivatization strategies create the necessary reactive intermediates for the subsequent cyclization steps.

Direct Synthetic Routes to this compound

Several direct methods exist for the synthesis of the this compound core, often involving one-pot procedures or tandem reactions that efficiently construct the heterocyclic ring.

Cyclization Reactions and Optimized Conditions

The formation of the this compound ring is typically achieved through cyclization reactions. Common methods include:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylaminoketones. thepharmajournal.compharmaguideline.com For the target molecule, a precursor such as N-(2-(4-fluorophenyl)-2-oxoethyl)formamide would be cyclized using dehydrating agents like sulfuric acid or phosphorus oxychloride. pharmaguideline.com

Bredereck Reaction: A reaction between α-haloketones and formamide can yield oxazoles. thepharmajournal.com Specifically, reacting 2-bromo-1-(4-fluorophenyl)ethanone with formamide is a direct route.

Van Leusen Oxazole Synthesis: This is a widely used one-pot reaction where an aldehyde (4-fluorobenzaldehyde) reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate, to form the 5-substituted oxazole. nih.gov

Oxidative Cyclization: More recent methods involve the oxidative annulation of aryl methyl ketones (e.g., 4-fluoroacetophenone) with a nitrogen source like ammonium acetate and a one-carbon synthon like dimethyl sulfoxide (DMSO), mediated by an oxidant such as phenyliodine(III) diacetate (PIDA). rsc.orgthieme-connect.com

Optimization of these reactions involves adjusting parameters such as the choice of solvent, base, temperature, and catalyst to maximize yield and purity. For example, the Van Leusen reaction can be performed using an ion exchange resin as the base, which simplifies product purification. nih.gov

| Synthetic Route | Key Reactants | Typical Conditions |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | Dehydrating agent (e.g., H₂SO₄, POCl₃) pharmaguideline.com |

| Bredereck Reaction (variant) | α-Haloketone, Formamide | Heat |

| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) nih.gov |

| PIDA-mediated Oxidative Annulation | Aryl methyl ketone, NH₄OAc, DMSO | PIDA (oxidant), Acetic acid thieme-connect.com |

Regioselective Synthesis Approaches

Achieving the correct substitution pattern, specifically placing the 4-fluorophenyl group at the C5 position, is crucial. The regioselectivity of the synthesis is often inherent to the chosen method.

The Van Leusen reaction is highly regioselective, consistently yielding 5-substituted oxazoles from aldehydes. nih.gov The reaction mechanism dictates that the aldehyde carbon becomes C5 of the oxazole ring.

In syntheses starting from α-haloketones like 2-bromo-1-(4-fluorophenyl)ethanone, the 4-fluorophenyl group is already bonded to the carbon that will become C5, thus ensuring the desired regiochemistry. thepharmajournal.com

Similarly, the PIDA-mediated oxidative cyclization of 4-fluoroacetophenone is chemoselective and results in the formation of the 5-substituted oxazole. rsc.orgthieme-connect.com

These methods provide reliable control over the isomer that is formed, making them valuable for the specific synthesis of this compound.

Synthesis of Analogs and Derivatives of this compound

The this compound scaffold is a versatile template for creating a wide array of derivatives with potential applications in various fields. Synthesis of these analogs can be achieved by modifying the precursors or the final oxazole product.

By employing different starting materials in the established synthetic routes, various analogs can be produced. For example:

C2-Substituted Analogs: Using amides other than formamide in reactions with 2-bromo-1-(4-fluorophenyl)ethanone allows for the introduction of various substituents at the C2 position.

C4-Substituted Analogs: The Van Leusen reaction can be adapted to produce 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture along with the aldehyde and TosMIC. nih.gov

Complex Derivatives: Multi-step syntheses can yield more complex derivatives. For instance, N-acyl-α-amino ketones, derived from the acylation of amino acids, can undergo Robinson-Gabriel cyclization to produce highly functionalized oxazoles. nih.gov

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related class of heterocycles, often involves the cyclodehydration of diacylhydrazines or the oxidative cyclization of N-acylhydrazones. researchgate.net These methods can be adapted to create a library of compounds for further study.

| Derivative Type | General Synthetic Approach | Key Precursors |

| 2-Aryl/Alkyl-5-(4-fluorophenyl)-1,3-oxazole | Reaction of an α-haloketone with a substituted amide | 2-Bromo-1-(4-fluorophenyl)ethanone, R-CONH₂ |

| 4-Alkyl-5-(4-fluorophenyl)-1,3-oxazole | One-pot Van Leusen reaction | 4-Fluorobenzaldehyde, TosMIC, Alkyl halide nih.gov |

| 2,4-Disubstituted-5-(4-fluorophenyl)-1,3-oxazole | Cyclization of functionalized N-acyl-α-amino ketones | N-(1-(4-fluorophenyl)-1-oxoalkan-2-yl)amides nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISYVFVUDOSQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372092 | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128101-19-9 | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 5-(4-fluorophenyl)-1,3-oxazole is expected to exhibit distinct signals corresponding to the protons of the oxazole (B20620) ring and the 4-fluorophenyl group.

The protons on the 4-fluorophenyl ring will appear as a set of multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. Specifically, the protons ortho to the fluorine atom are expected to show a doublet of doublets pattern due to coupling with both the fluorine atom and the adjacent meta protons. The protons meta to the fluorine atom will also likely appear as a doublet of doublets.

The oxazole ring protons are expected at distinct chemical shifts. The proton at the C2 position of the oxazole ring typically appears as a singlet in a downfield region, often above δ 8.0 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The proton at the C4 position is also expected to be a singlet and would likely resonate in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Oxazole H-2 | > 8.0 | Singlet |

| Oxazole H-4 | 7.0 - 8.0 | Singlet |

| Fluorophenyl H (ortho to F) | 7.0 - 8.5 | Doublet of Doublets |

| Fluorophenyl H (meta to F) | 7.0 - 8.5 | Doublet of Doublets |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the oxazole ring are expected to resonate at characteristic chemical shifts. The C2 carbon, being adjacent to two heteroatoms, is anticipated to be the most downfield of the oxazole carbons. The C5 carbon, attached to the fluorophenyl group, and the C4 carbon will also have distinct signals.

The carbons of the 4-fluorophenyl group will show characteristic shifts, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom. Based on data for 2-(4-fluorophenyl)-5-phenyloxazole, the carbon attached to the fluorine is expected around 164 ppm with a large coupling constant, and other aromatic carbons will appear in the 116-132 ppm range with smaller fluorine couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| Oxazole C-2 | > 150 |

| Oxazole C-4 | 120 - 140 |

| Oxazole C-5 | 145 - 155 |

| Fluorophenyl C-F | ~164 (with large ¹JCF) |

| Fluorophenyl C (other) | 116 - 132 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₆FNO), the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.

The fragmentation of oxazole derivatives under electron impact ionization often involves characteristic pathways. A common fragmentation is the cleavage of the oxazole ring. For 5-aryl substituted oxazoles, fragmentation can be initiated by the loss of CO, followed by the loss of HCN. The presence of the 4-fluorophenyl group is expected to influence the fragmentation pattern. Key fragments would likely include the 4-fluorobenzoyl cation and the 4-fluorophenyl cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z |

| [C₉H₆FNO]⁺ (Molecular Ion) | 163.04 |

| [C₈H₆FN]⁺ | 135.05 |

| [C₇H₄FO]⁺ | 123.02 |

| [C₆H₄F]⁺ | 95.03 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorptions corresponding to the vibrations of the aromatic C-H bonds, the C=C and C=N bonds of the aromatic and oxazole rings, and the C-F bond.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the phenyl and oxazole rings are expected to appear in the 1650-1450 cm⁻¹ region. The C-O-C stretching of the oxazole ring usually gives rise to bands in the 1250-1000 cm⁻¹ range. A strong absorption band characteristic of the C-F stretching vibration is expected in the region of 1250-1100 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch (Aromatic/Oxazole) | 1650 - 1450 |

| C-O-C Stretch (Oxazole) | 1250 - 1000 |

| C-F Stretch | 1250 - 1100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and dihedral angles. While the crystal structure for this compound itself was not found in the searched literature, data from a closely related compound, 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, offers valuable insights into the expected conformation. nih.govnih.gov

Dihedral Angle Analysis

The dihedral angle between the plane of the oxazole ring and the plane of the 4-fluorophenyl ring is a key structural parameter. In the crystal structure of 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, this dihedral angle was found to be 35.72(9)°. nih.govnih.gov This deviation from coplanarity is likely due to steric hindrance between the two rings. It is reasonable to expect a similar non-planar arrangement in this compound, where the 4-fluorophenyl ring is twisted out of the plane of the oxazole ring. This twisting can have significant implications for the molecule's electronic properties and intermolecular interactions in the solid state.

Intermolecular Interactions (e.g., C-H···F, π-π stacking)

The solid-state architecture of fluorinated organic compounds is often influenced by a variety of weak intermolecular interactions. In derivatives of this compound, the crystal packing is stabilized by a network of non-covalent forces, including C-H···F interactions and π-π stacking.

Additionally, weak π-π stacking interactions are observed, contributing to the stability of the crystal structure. nih.gov The oxazole and fluorophenyl rings can engage in stacking, a common feature in aromatic and heteroaromatic systems. The precise nature of these interactions, including inter-centroid distances and dihedral angles, is critical for understanding the molecular packing. For instance, in other complex heterocyclic systems containing fluorophenyl groups, π-π stacking is a recurrent and crucial binding motif that dictates the solid-state architecture.

While direct crystallographic data for the parent this compound is not detailed in the available literature, the analysis of its more complex derivatives provides a strong indication of the types of intermolecular forces at play. The interplay of these C-H···F and π-π interactions is fundamental to the compound's solid-state properties.

Elemental Analysis for Purity and Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, thereby confirming its purity and composition. For this compound, the analysis involves determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and fluorine (F). The experimentally determined values are then compared against the theoretically calculated percentages derived from its molecular formula.

The molecular formula for this compound is C₉H₆FNO. scbt.com Based on this, the theoretical elemental composition can be calculated. Such analyses are routinely performed for newly synthesized oxazole derivatives to confirm that the desired product has been obtained with a high degree of purity. biointerfaceresearch.comnih.gov

Below is a table detailing the calculated elemental composition for this compound. In a typical experimental report, these values would be presented alongside the "found" or experimental values to validate the sample's identity.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 66.25 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.73 |

| Fluorine | F | 19.00 | 1 | 19.00 | 11.65 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.59 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.81 |

| Total Molecular Weight | 163.16 | 100.00 |

A close correlation between the found and calculated values (typically within ±0.4%) is considered evidence of the compound's high purity.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical chemistry of the compound this compound reveals a significant gap in publicly available scientific literature. Despite extensive searches for dedicated studies on this specific molecule, detailed computational analyses, including Density Functional Theory (DFT) calculations, conformational analysis, and reactivity predictions, could not be located.

Therefore, it is not possible to provide a detailed article covering the specific areas of molecular geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and other theoretical investigations as requested.

While the broader field of computational chemistry has seen extensive application in the study of heterocyclic compounds, including various oxazole derivatives, a focused computational exploration of this compound appears to be a niche that has not yet been extensively reported in peer-reviewed journals or public chemical databases.

General computational studies on related oxazole systems often explore the impact of different substituents on the electronic and structural properties of the oxazole ring. These studies utilize methods like DFT to understand molecular stability, reactivity, and potential biological activity. For instance, research on various aryl-substituted oxazoles investigates how the nature and position of the substituent influence the electron distribution within the molecule, which in turn affects its chemical behavior. However, without specific calculations for the 4-fluorophenyl substituent at the 5-position of the oxazole ring, any discussion would be speculative and fall outside the scope of a focused analysis on the target compound.

The absence of specific data prevents the creation of informative data tables and detailed research findings for the following outlined topics:

Computational Chemistry and Theoretical Investigations

Biological Activities and Pharmacological Potential

Anticancer and Cytotoxic Activity

Derivatives of 5-(4-Fluorophenyl)-1,3-oxazole are part of a larger class of oxazole-containing compounds that have shown significant potential as anticancer agents. nih.gov These compounds exert their effects through various mechanisms, targeting key components of cancer cell proliferation and survival.

The anticancer potential of oxazole (B20620) derivatives is frequently evaluated through in vitro screening against a panel of human cancer cell lines. The National Cancer Institute (NCI) employs a comprehensive screen of 60 human tumor cell lines derived from nine distinct cancer types, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system (CNS). bioorganica.com.uanih.gov

Newly synthesized 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates have been subjected to this NCI screening protocol. bioorganica.com.uaresearchgate.net For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited a broad range of cytotoxic activity against the tested cell lines, with an average GI50 (concentration for 50% growth inhibition) value of 5.37 µM. researchgate.net Similarly, various oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been tested against a panel of four human cancer cell lines: lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). nih.gov

While specific screening data for the parent compound this compound is not detailed in the provided context, the activity of its derivatives underscores the importance of this structural class. For example, a study on 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related, showed that compounds like 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-fluorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone were tested for cytotoxicity against HeLa and A549 cell lines. nih.gov Another study investigated azole compounds bearing a trifluorophenyl ring against MCF-7, MDA-MB-231, and HCT-116 cancer cell lines, finding them to be effective against all tested lines. medicinescience.org

| Compound | Cell Line | Activity Measurement | Value |

|---|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Panel | Average GI50 | 5.37 µM researchgate.net |

| Oxazolo[5,4-d]pyrimidine derivative 3g | HT29 (Colon) | CC50 | 58.44 ± 8.75 µM nih.gov |

| Oxazolo[5,4-d]pyrimidine derivative 3j | HT29 (Colon) | CC50 | 99.87 ± 10.90 µM nih.gov |

| Compound a1 (Azole with trifluorophenyl ring) | MCF-7 (Breast) | IC50 | 5.84 ± 0.76 µg/ml medicinescience.org |

| Compound a1 (Azole with trifluorophenyl ring) | MDA-MB-231 (Breast) | IC50 | 5.01 ± 0.32 µg/ml medicinescience.org |

| Compound a1 (Azole with trifluorophenyl ring) | HCT-116 (Colon) | IC50 | 5.57 ± 0.02 µg/ml medicinescience.org |

One of the key mechanisms through which oxazole derivatives exert their anticancer effects is the inhibition of DNA topoisomerases. nih.govresearchgate.net These are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. researchgate.net Human DNA topoisomerase IIα is a well-established target for anticancer drugs. mdpi.com

Studies have shown that certain oxazole derivatives can inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). researchgate.net For example, in a study of 2-substituted benzoxazoles, which share a common heterocyclic core, specific derivatives were found to inhibit human Topo I and Topo IIα. researchgate.net The inhibition is typically measured by a relaxation assay, which assesses the conversion of supercoiled plasmid DNA to its relaxed form. researchgate.net While the primary focus is often on Topo IIα, the inhibition of Topo IIβ is also a significant area of research. The search for new Topo II inhibitors is driven by the need to overcome tumor resistance and the toxic side effects associated with existing drugs. nih.gov Molecular docking studies have also been employed to investigate the possible interactions of oxazole derivatives with their target enzymes, such as tubulin and cyclin-dependent kinase 2 (CDK2). researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for the rational design of more potent and selective anticancer drugs. nih.gov For oxazole-based compounds, SAR analyses have revealed several key structural features that influence their cytotoxic activity.

In the case of oxazolo[5,4-d]pyrimidines, a fused heterocyclic system containing the oxazole ring, the nature of the substituent at the C(2) position is critical. An aromatic substituent at this position is generally more favorable for activity than an aliphatic one. mdpi.com Furthermore, for derivatives with a phenyl ring at C(2), substitution on this ring with a 4-chloro group or a methylpiperazine moiety enhances antiproliferative activity, whereas a 4-methoxy group is detrimental. mdpi.com

For 2-substituted benzoxazoles, SAR studies on Topo I and Topo II inhibition revealed that bulky groups at the R1 position of the phenyl ring increased inhibitory activity for both enzymes. researchgate.net Conversely, a CH2 bridge between the phenyl and oxazole rings appeared to decrease inhibition. researchgate.net In a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, a related isomeric scaffold, SAR studies indicated that a substituted five-membered ring (like chlorothiophene) at the 5-position was important for activity. nih.gov These findings highlight the sensitivity of biological activity to subtle changes in the chemical structure of the oxazole core and its substituents.

The NCI-60 screening program provides valuable data on the selectivity of compounds against different types of cancer. nih.gov By comparing the growth inhibition patterns of a test compound with a database of known anticancer agents, it is possible to hypothesize its mechanism of action. nih.gov

Derivatives of this compound and related compounds often show differential activity across the NCI-60 subpanels. For example, N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine and N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed mean growth percent inhibitions of 96.37% and 95.12%, respectively, when tested at a 10 µM concentration across the 60 cell lines. biointerfaceresearch.com

In another study, compound 25 (a biphenyl-linked fused imidazole) demonstrated complete inhibition of the colon cancer cell line HCT-116, the melanoma cell line M14, and the renal cancer cell line 786-0, indicating a degree of selectivity. indianchemicalsociety.com Similarly, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine was found to be most sensitive on melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines. nih.gov This selectivity is crucial for developing targeted therapies that are more effective against specific cancer types while minimizing effects on other tissues.

Antimicrobial and Antibacterial Activity

In addition to their anticancer properties, oxazole derivatives have been recognized for their potential as antimicrobial agents. iajps.com The emergence of multidrug-resistant microorganisms has created an urgent need for new anti-infective compounds, and heterocyclic structures like oxazole are a promising area of research. mdpi.commdpi.com

Derivatives of this compound and related structures have been evaluated for their efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. iajps.com The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. mdpi.com

In one study, a series of 5(4H)-oxazolone-based sulfonamides were tested against various bacteria. Several derivatives showed a broad spectrum of activity, with compounds 9a (unsubstituted phenyl), 9b (4-methoxy), and 9f (4-nitro) being the most potent against both Gram-positive and Gram-negative bacteria. mdpi.com Another study on 1,3,4-oxadiazole derivatives, including a compound with a 4-fluorophenyl group, tested activity against Gram-negative bacteria like Escherichia coli and Serratia marcescens, and Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. synergypublishers.com

A series of nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines were tested against the ESKAPE panel of pathogens, which includes major threats in nosocomial infections. The panel includes Gram-positive (Staphylococcus aureus, Enterococcus faecium) and Gram-negative (Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae) species. nih.gov The lead compound from this series demonstrated activity superior to the comparator drug nitrofurantoin (B1679001) in most cases. nih.gov

| Compound Class/Derivative | Bacterial Strain | Gram Stain | Activity (MIC in µg/mL) |

|---|---|---|---|

| 5(4H)-Oxazolone Sulfonamide 9a | S. aureus | Positive | 3.9 µg/mL mdpi.com |

| 5(4H)-Oxazolone Sulfonamide 9a | E. coli | Negative | 7.8 µg/mL mdpi.com |

| 5(4H)-Oxazolone Sulfonamide 9b | S. aureus | Positive | 3.9 µg/mL mdpi.com |

| 5(4H)-Oxazolone Sulfonamide 9b | E. coli | Negative | 7.8 µg/mL mdpi.com |

| Oxazolyl THPP 13g | S. aureus | Positive | 8 µg/mL nih.gov |

| Oxazolyl THPP 13g | A. baumannii | Negative | 8 µg/mL nih.gov |

| Oxazolyl THPP 13g | K. pneumoniae | Negative | 16 µg/mL nih.gov |

Antifungal and Antitubercular Properties

The core structure of this compound is of interest in the search for new antimicrobial agents. While direct studies on this specific oxazole are not extensively documented, research into related heterocyclic systems bearing the 4-fluorophenyl group has shown notable activity.

For instance, a related compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol , demonstrated significant potential with antifungal activity against Aspergillus fumigatus that was reported to be better than the standard drug terbinafine. This compound also exhibited potent antibacterial activity against E. coli and S. pneumoniae, surpassing the efficacy of ampicillin, and was over 100 times more active against P. aeruginosa mdpi.comnih.gov.

In the realm of antitubercular research, the focus has often been on other heterocyclic analogs. A study on thiadiazole derivatives identified 5-(4-fluorophenyl)-1,3,4-thiadiazole 3-substituted thioureas as highly active and selective compounds against the Mycobacterium tuberculosis H37Rv strain nih.gov. These findings underscore the importance of the 4-fluorophenyl moiety in the design of antimicrobial agents, suggesting that the oxazole version could be a candidate for future investigation.

Molecular Docking Studies for Antimicrobial Targets

Molecular docking studies provide insight into the potential mechanisms of action for antimicrobial compounds by simulating their interaction with specific biological targets. For derivatives related to this compound, computational analyses have been employed to predict their binding affinity to key microbial enzymes.

In a study of antitubercular agents, molecular docking was performed on 5-(4-fluorophenyl)-1,3,4-thiadiazole derivatives. The results indicated good docking scores with the enzyme InhA, a crucial component of the mycobacterial cell wall synthesis pathway and a well-established target for antitubercular drugs nih.gov. This suggests that the compound's mechanism of action may involve the inhibition of this vital enzyme. While this study focused on a thiadiazole core, it highlights a potential target for related heterocyclic compounds, including oxazoles containing the same 4-fluorophenyl substituent.

Anti-inflammatory Properties

Furthermore, computational studies on 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(alkylthio)-4H-1,2,4-triazole derivatives have explored their interaction with cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for anti-inflammatory drugs. These in silico analyses help predict the potential for these compounds to inhibit prostaglandin (B15479496) biosynthesis, a primary pathway for inflammation zsmu.edu.ua.

Other Reported Biological Activities

Derivatives containing the 4-fluorophenyl moiety have been synthesized and evaluated for their potential as anticonvulsant agents. A study focusing on a series of 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and their N-acetyl and S-benzyl derivatives reported notable anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures nih.gov. This indicates that the 5-(4-fluorophenyl) structural component is compatible with anticonvulsant effects in certain heterocyclic systems.

| Compound Class | Activity Model | Key Findings | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | PTZ-induced seizures | Several derivatives exhibited anticonvulsant activity. | nih.gov |

| N-acetyl derivatives of 5-(4-fluorophenyl)-triazole-3-thiones | PTZ-induced seizures | Showed anticonvulsant properties. | nih.gov |

| S-benzyl derivatives of 5-(4-fluorophenyl)-triazole-3-thiones | PTZ-induced seizures | Demonstrated anticonvulsant activity. | nih.gov |

The antioxidant properties of oxazole derivatives have been a subject of significant research. A study on a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives, including the compound 4-Benzylidene-2-(4-fluorophenyl)oxazole-5(4H)-on , evaluated their ability to counteract oxidative stress nih.govnih.govresearchgate.net. The antioxidant capacity was assessed by measuring the inhibition of lipid peroxidation and the effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro nih.govnih.govresearchgate.net. The findings from this research indicated that several of the synthesized oxazol-5(4H)-one derivatives displayed significant antioxidant activity nih.govnih.gov.

| Compound Name | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| 4-Benzylidene-2-(4-fluorophenyl)oxazole-5(4H)-on | Inhibition of Lipid Peroxidation, EROD Activity | Part of a series of compounds evaluated for antioxidant potential. | nih.gov |

| General: 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives | Inhibition of Lipid Peroxidation, EROD Activity | Some derivatives showed significant antioxidant activity, with the most active analogue inhibiting microsomal EROD activity by 89%. | nih.govnih.govresearchgate.net |

The search for new analgesic agents has also explored various heterocyclic structures. While direct studies on the analgesic properties of this compound are limited, research on related compounds provides some context. For instance, a series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles were synthesized and tested for their biological activities. Within this series, several compounds were reported to exhibit excellent analgesic activity nih.gov. This highlights the potential of halogenated phenyl groups, including the fluorophenyl moiety, when incorporated into different heterocyclic scaffolds, to yield compounds with significant pain-relieving properties.

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article focusing solely on the chemical compound “this compound” that adheres to the specific structure and content requirements of your request.

The existing research data is insufficient to provide thorough, informative, and scientifically accurate content for the specified sections and subsections, including enzyme inhibition, interaction with biological macromolecules, and drug design implications for this exact molecule.

The available scientific studies focus on related but structurally distinct compounds, such as:

Isomers like 1,3,4-oxadiazoles and 1,2,4-oxadiazoles.

1,3-oxazoles with different substitution patterns (e.g., 4,5-diaryloxazoles or 2,4-diaryloxazoles).

Presenting information from these related compounds would not meet the strict requirement to focus exclusively on “this compound” and would be scientifically inaccurate. To ensure the highest standard of accuracy and adherence to the provided instructions, the article cannot be generated at this time.

The Role of this compound in the Development of Novel Therapeutic Agents

The this compound scaffold is a key structural motif in the design and development of novel therapeutic agents. This heterocyclic core, featuring a fluorinated phenyl ring attached to an oxazole ring, has garnered significant attention in medicinal chemistry due to its potential to interact with various biological targets. Researchers have synthesized and evaluated a range of derivatives based on this core structure, leading to the discovery of compounds with promising pharmacological activities, particularly in the realm of oncology. The exploration of these derivatives has provided valuable insights into their structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic candidates.

Anticancer Applications

The development of novel anticancer agents is a primary focus for researchers working with the this compound scaffold. While much of the research in the broader field of fluorophenyl-substituted azoles has concentrated on the 1,3,4-oxadiazole isomer, studies on 1,3-oxazole derivatives have also revealed significant potential.

One area of investigation involves the synthesis of 4-arylsulfonyl-1,3-oxazole derivatives. In a notable study, a series of these compounds were synthesized and evaluated for their anticancer activity against a panel of 59 human cancer cell lines. Among the synthesized compounds, 5-Ethylsulfanyl-4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazole demonstrated the potential of the fluorophenylsulfonyl moiety in this class of compounds biointerfaceresearch.com. Another derivative, N-(4-fluorophenyl)-2-[2-phenyl-4-(4-tolylsulfonyl)1,3-oxazol-5-yl]sulfanyl-acetamide, also emerged from this series, highlighting the diverse substitutions that can be explored to modulate biological activity biointerfaceresearch.com.

Furthermore, research into related heterocyclic systems provides indirect evidence for the potential of the this compound core. For instance, studies on 1,3,4-oxadiazole analogues have shown that the presence of a 4-fluorophenyl group can confer significant cytotoxicity. In one such study, N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine and N-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine were synthesized and evaluated for their anticancer properties nih.gov. These findings suggest that the 4-fluorophenyl group is a valuable component for achieving anticancer activity, a principle that can be extrapolated to the 1,3-oxazole scaffold.

The following table summarizes the anticancer activity of selected 1,3,4-oxadiazole derivatives containing the 4-fluorophenyl moiety, which provides a rationale for the exploration of their 1,3-oxazole counterparts.

Table 1: Anticancer Activity of Selected 4-Fluorophenyl-Containing 1,3,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line Panel | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | NCI 60 Cancer Cell Lines | Mean Growth Percent (GP) | 62.61 | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43 | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent (GP) | 18.22 | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | T-47D (Breast Cancer) | Growth Percent (GP) | 34.27 | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 (Colon Cancer) | Growth Percent (GP) | 39.77 | nih.gov |

Enzyme Inhibition

The this compound scaffold also holds promise for the development of enzyme inhibitors. While direct studies on this specific scaffold are limited, research on analogous structures suggests potential targets. For example, various oxadiazole derivatives have been investigated as inhibitors of enzymes such as thymidine (B127349) phosphorylase and histone deacetylases (HDACs) mdpi.com. The structural similarities between these compounds and this compound derivatives suggest that the latter could also be designed to target specific enzymatic pathways involved in disease progression. The electronic properties of the fluorine atom in the phenyl ring can play a crucial role in the binding affinity and selectivity of these compounds for their target enzymes.

Applications in Materials Science Research

Organic Electronics and Optoelectronic Properties

In a study focused on 2,4,6,8-tetrarylbenzo[1,2-d:4,5-d']bisoxazoles (BBOs), the substitution with perfluoro-aryl groups was found to selectively tune the LUMO level with only minor effects on the HOMO nih.gov. This principle of using strongly electron-withdrawing groups to modulate electronic properties is applicable to 5-(4-Fluorophenyl)-1,3-oxazole. Theoretical and experimental studies on related fluorinated heterocyclic compounds have shown that the introduction of fluorine can lead to desirable electronic properties for optoelectronic applications. For instance, computational studies on 2-nitroimidazole-based radiopharmaceuticals have demonstrated that the electronic structures are significantly influenced by the molecular conformation, which can be altered by substituent groups mdpi.com.

Table 1: Predicted Electronic Properties of a Related Fluorinated Heterocycle

| Property | Calculated Value | Method | Reference |

| HOMO | -6.5 eV | DFT/B3LYP/6-311++G | ijopaar.com |

| LUMO | -1.2 eV | DFT/B3LYP/6-311++G | ijopaar.com |

| Energy Gap | 5.3 eV | DFT/B3LYP/6-311++G** | ijopaar.com |

Note: The data in this table is for 3-Amino-5-(4-fluorophenyl)isoxazole and is presented as a reference for the potential electronic properties of fluorinated phenyl-oxazole systems.

Photoluminescence and Quantum Yield Studies

The photoluminescent behavior of oxazole (B20620) derivatives is a key area of investigation for their application in organic light-emitting diodes (OLEDs) and fluorescent probes. The fluorescence properties are highly dependent on the molecular structure, including the nature and position of substituents on the oxazole and phenyl rings.

Generally, the five-membered oxazole ring itself does not exhibit fluorescence; however, the attachment of phenyl rings can induce strong absorption and emission wordpress.com. For 5-phenyl-oxazole derivatives, the emission properties are influenced by factors such as solvent polarity and the presence of additional functional groups. In a study on 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives, a significant bathochromic (red) shift of the emission band was observed in polar solvents, indicating a charge transfer character in the excited state nih.gov.

A critical parameter for luminescent materials is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process. Research on related phenoxathiinyl-phenyloxazole derivatives revealed a drastic decrease in the fluorescence quantum yield compared to the unsubstituted diphenyloxazole nih.gov. This quenching was attributed to an enhanced probability of intersystem crossing, a non-radiative deactivation process nih.gov. This suggests that while this compound is expected to be fluorescent, its efficiency may be influenced by the specific electronic effects of the fluorine substituent.

Direct experimental data for the quantum yield of this compound is not available in the cited literature. However, studies on other fluorinated heterocyclic compounds can provide some context. For instance, in a series of D–π–A push-pull fluorophores containing a 2,2′-bipyridine domain, high fluorescence quantum yields of up to 0.99 were achieved rsc.org. This highlights the potential for achieving high emission efficiencies in appropriately designed fluorinated organic molecules.

Table 2: Comparative Photoluminescence Data of Related Oxazole Derivatives

| Compound | Emission Max (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| 2-phenoxathiinyl-5-phenyloxazole | ~400-450 | Low | Cyclohexane, Methanol | nih.gov |

| 5-phenoxathiinyl-2-phenyloxazole | ~400-450 | Low | Cyclohexane, Methanol | nih.gov |

| Carbazole (B46965)/fluorene-substituted 5-phenyl-2,2′-bipyridine | Varies | up to 0.99 | Various | rsc.org |

Electronic Properties of Halogenated Heterocycles

The introduction of halogen atoms, such as fluorine, into heterocyclic compounds is a well-established strategy for modifying their electronic properties. Fluorine is particularly effective due to its high electronegativity and relatively small size, which can alter the electron density distribution within a molecule without causing significant steric hindrance.

Computational studies have been instrumental in understanding the impact of fluorination. A quantum chemical study on fluorinated Allopurinol, a two-ring heterocyclic drug, revealed that the inclusion of fluorine atoms can enhance chemical stability emerginginvestigators.org. The study highlighted that fluorination can improve a compound's resistance to metabolic attacks and modify its reactivity emerginginvestigators.org.

In the context of this compound, the fluorine atom on the phenyl ring acts as an electron-withdrawing group. This influences the π-electron system of the entire molecule, affecting its intermolecular interactions and solid-state packing, which are crucial for applications in organic electronics. The study on fluorinated benzobisoxazoles demonstrated that perfluoro-aryl substitution significantly impacts the electronic properties, as evidenced by UV-vis spectra and cyclic voltammetry nih.gov.

The investigation of noncovalent interactions in a monohydrated cluster of ortho-fluorinated 2-phenylethylamine provided insights into how fluorine can participate in hydrogen bonding (C-H···F), contributing to the stabilization of the molecular structure nih.gov. While this is a different system, it underscores the important role that fluorine can play in directing intermolecular forces, which is a key consideration in the design of crystalline organic materials.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Traditional methods for synthesizing oxazole (B20620) rings are progressively being supplemented and replaced by modern, more efficient, and environmentally sustainable strategies. The future exploration of synthetic pathways for 5-(4-fluorophenyl)-1,3-oxazole and related compounds is focused on several key innovative areas.

Visible-Light Photocatalysis : A significant emerging trend is the use of visible-light photocatalysis to construct the oxazole ring under mild, ambient temperature conditions. acs.orgorganic-chemistry.orgnih.gov This method often utilizes a photocatalyst, such as ruthenium or copper complexes, to facilitate the cyclization from readily available starting materials like α-bromoketones and benzylamines. acs.orgorganic-chemistry.orgorganic-chemistry.org This approach circumvents the need for high temperatures and harsh reagents often required in classical syntheses, offering a greener alternative. organic-chemistry.orgsemanticscholar.org

Flow Chemistry : The transition from batch processing to continuous flow synthesis represents a major leap in efficiency and safety. acs.org Flow reactors offer superior control over reaction parameters such as temperature and pressure, enabling safer handling of reactive intermediates and allowing for rapid optimization and scale-up. acs.orgresearchgate.netnih.gov The synthesis of oxazole intermediates has been successfully demonstrated using microstructured reactors, which can enhance reaction rates and yields. acs.orgnih.gov

Sustainable and Green Chemistry : There is a growing emphasis on developing synthetic routes that are more eco-friendly. This includes the use of ionic liquids as reusable solvents, which can simplify product isolation and reduce waste. nih.gov Other green approaches include metal-free annulation reactions and CO2/photoredox-cocatalyzed cyclizations, which avoid the use of heavy-metal catalysts and harsh oxidants. organic-chemistry.org Additionally, polymer-supported reagents, such as polymer-supported triphenylphosphine, are being used to facilitate reactions at room temperature and simplify purification, as the reagent can be removed by simple filtration. tandfonline.com

These novel pathways promise to make the synthesis of this compound and its analogs more efficient, cost-effective, and environmentally friendly.

Advanced Mechanistic Studies of Biological Activities

While many oxazole derivatives are known for their biological activity, future research will delve deeper into the precise molecular mechanisms underlying these effects. A more profound understanding of how these compounds interact with biological systems is crucial for developing more potent and selective therapeutic agents.

Target Identification and Validation : A primary focus is the identification of specific molecular targets. For instance, various oxazole derivatives have been investigated for their inhibitory effects on enzymes like cyclooxygenase (COX-1 and COX-2), acetylcholinesterase (AChE), and protein kinases such as c-Kit tyrosine kinase. mdpi.comresearcher.life Future studies will employ advanced chemical biology and proteomic approaches to uncover novel protein targets for this compound derivatives.

Understanding Binding Interactions : Molecular docking and simulation studies are becoming indispensable tools for visualizing how these compounds bind to their targets. researcher.life By analyzing the specific interactions, such as hydrogen bonds and π–π stacking, within the active site of a target protein, researchers can understand the structure-activity relationships (SAR) that govern a compound's potency and selectivity. rsc.orgtandfonline.com

Pathway Analysis : Beyond direct target engagement, it is important to understand the downstream effects on cellular signaling pathways. Research will increasingly focus on how the inhibition of a specific target by an oxazole derivative modulates entire biological pathways, leading to the desired therapeutic outcome, such as inducing apoptosis in cancer cells. benthamscience.com

These advanced mechanistic studies will provide a detailed blueprint of the biological activities of this compound derivatives, paving the way for more rational and effective drug design.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more predictive. For oxazole-based compounds, these computational tools are being applied to navigate the vast chemical space and identify promising candidates.

Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models are being developed using machine learning algorithms to predict the biological activity of new oxazole derivatives based on their chemical structure. nih.gov These models can rapidly screen virtual libraries of thousands of compounds to prioritize which ones should be synthesized and tested experimentally. nih.gov

Virtual Screening and Docking : AI-powered platforms can perform large-scale virtual screening to dock vast libraries of compounds against the three-dimensional structures of biological targets. nih.govresearchgate.net This allows for the rapid identification of potential hits with favorable binding energies and interaction profiles, significantly narrowing the field of candidates for laboratory synthesis.

In Silico ADMET Prediction : A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models are increasingly used to predict these properties early in the discovery process. rroij.comjcchems.com By flagging compounds with likely ADMET issues, researchers can focus their efforts on candidates with a higher probability of success in later preclinical and clinical stages.

The application of AI and ML promises to de-risk and accelerate the discovery pipeline for new drugs based on the this compound scaffold.

Development of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the high-resolution, three-dimensional structure of a biological target. This strategy is increasingly being applied to the design of novel oxazole derivatives with enhanced therapeutic properties.

The core of SBDD involves using techniques like X-ray crystallography or cryo-electron microscopy to determine the structure of a target protein, often in complex with a known ligand. This structural information provides a detailed map of the binding site, allowing medicinal chemists to design new molecules that fit perfectly and form optimal interactions.

For oxazole-based compounds, SBDD can be used to:

Optimize Potency : By visualizing how a lead compound like a this compound derivative binds to its target, chemists can make precise modifications to its structure to improve binding affinity and, consequently, biological potency.

Enhance Selectivity : Many drugs fail due to off-target effects. SBDD allows for the design of compounds that are highly selective for their intended target over other related proteins, thereby reducing the potential for side effects. For example, designing selective COX-2 inhibitors over COX-1 can minimize gastric toxicity. researchgate.net

Overcome Drug Resistance : In fields like oncology and infectious disease, drug resistance is a major challenge. SBDD can be used to design new molecules that are effective against mutated forms of a target protein that are resistant to existing drugs.

Molecular docking simulations are a key computational tool within SBDD, enabling the virtual testing of new designs before committing to chemical synthesis. mdpi.comresearchgate.net This iterative cycle of design, synthesis, and testing, guided by structural insights, is a powerful strategy for developing next-generation therapeutics based on the oxazole scaffold.

Investigation of Materials Science Applications and Device Development

The unique electronic and photophysical properties of the oxazole ring system make it an attractive candidate for applications beyond medicine, particularly in the field of materials science and organic electronics.

Organic Light-Emitting Diodes (OLEDs) : Oxazole derivatives are being investigated as fluorescent materials for use in OLEDs. spiedigitallibrary.org Their rigid, conjugated structure can lead to efficient light emission, particularly in the challenging deep-blue region of the spectrum. spiedigitallibrary.org The presence of a fluorophenyl group can further tune the electronic properties and enhance the performance of these materials. Research is focused on designing oxazole-based chromophores that resist aggregation-induced fluorescence quenching, a common problem in solid-state devices. spiedigitallibrary.org

Fluorophores and Sensors : The inherent fluorescence of many oxazole derivatives makes them suitable for use as biological probes and sensors. nih.gov The oxazole scaffold can act as a core fluorophore whose emission properties can be modulated by the attachment of different functional groups, allowing for the detection of specific ions, molecules, or changes in the cellular environment. nih.gov

Organic Conductors : The π-conjugated system of the oxazole ring suggests potential applications in organic semiconductors and conductors, which are key components in flexible printed electronics and organic field-effect transistors.

Future research in this area will focus on synthesizing novel this compound derivatives and characterizing their photophysical and electronic properties to optimize them for specific material and device applications.

| Application Area | Key Property | Potential Use of this compound Derivatives |

| OLEDs | Electroluminescence | Emissive layer materials, particularly for deep-blue light |

| Sensors | Fluorescence | Core structure for fluorescent probes targeting specific analytes |

| Organic Electronics | π-conjugation | Components in organic semiconductors and conductors |

Toxicological Profiling and Safety Assessment in Pre-clinical Research

Before any new compound can be considered for therapeutic use, a thorough evaluation of its safety and toxicity is essential. Future research on this compound will incorporate advanced and predictive toxicological methods to ensure a comprehensive safety assessment.

In Silico Toxicology : Computational tools are becoming a first-line approach for early toxicity prediction. nih.gov Software platforms like Toxtree and OSIRIS can predict various toxicological endpoints, including mutagenicity, carcinogenicity, and skin irritation, based solely on the chemical structure of a compound. rroij.comjcchems.com These in silico methods allow for the early deselection of potentially toxic candidates, saving time and resources. ceon.rs

High-Throughput Screening : In vitro assays are being used in high-throughput screening (HTS) formats to rapidly assess the cytotoxicity and other potential toxic effects of a large number of compounds against various cell lines. This provides a crucial early indication of a compound's safety profile.

Standardized Preclinical Studies : For promising candidates, rigorous preclinical safety studies are conducted in animal models according to established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). nih.gov These studies involve acute and sub-acute toxicity testing to determine parameters like the LD50 (lethal dose, 50%) and to identify any potential organ-specific toxicity through detailed hematological, biochemical, and histological analysis. nih.gov

This multi-pronged approach, combining predictive computational methods with standardized experimental testing, ensures a robust and thorough evaluation of the safety of new this compound derivatives before they advance toward clinical development. ijiemr.org

常见问题

Q. What are the common synthetic routes for preparing 5-(4-Fluorophenyl)-1,3-oxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between substituted precursors. For example, microwave-assisted methods using 2-bromo-2-(4-fluorophenyl)ketones and urea under DMF at 433 K yield oxazole derivatives with high efficiency (81% yield) . Palladium-catalyzed C–H arylation of oxazole with 4-bromofluorobenzene in DMA at 110°C using Pd(acac)₂ and Cs₂CO₃ enables regioselective synthesis, though mono- vs. diarylation depends on ligand choice and stoichiometry . Optimization focuses on catalysts (e.g., Pd(OAc)₂), bases (K₂CO₃/Cs₂CO₃), and additives (PivOH) to control selectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and purity. IR identifies oxazole ring vibrations (C=N stretch ~1600 cm⁻¹).

- X-ray crystallography : Monoclinic crystals (space group P2₁/c) with unit cell parameters (e.g., a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å, β = 100.571°) are refined using SHELXL . Data collection employs MoKα radiation (λ = 0.71073 Å) and Oxford Diffraction CCD detectors, with absorption correction via multi-scan methods .

Q. How is molecular docking utilized to predict the bioactivity of oxazole derivatives?

AutoDock evaluates binding affinities to target proteins (e.g., PLK-1 enzyme). Docking scores (ΔG values) correlate with experimental IC₅₀ data, validated by in vitro assays. For example, oxazole derivatives with 4-fluorophenyl groups show enhanced aromatase inhibition due to hydrophobic interactions and halogen bonding .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, and how are they resolved?

Disorder in fluorine positions (occupancies 0.627/0.373) complicates refinement. SHELXL97 addresses this via PART and SUMP instructions, constraining displacement parameters. High R₁ values (~0.048) are minimized using full-matrix least-squares refinement against F² data. Hydrogen atoms are placed via difference Fourier maps and refined isotropically .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

Crystal packing is stabilized by:

Q. Can regioselective C–H functionalization improve the synthesis of diarylated oxazoles?

Yes. Pd-catalyzed sequential arylation of oxazole with 4-bromofluorobenzene under ligand-controlled conditions (e.g., butyldi(1-adamantyl)phosphine) yields 2,5-diarylated products (83% yield). Steric and electronic effects dictate regioselectivity: electron-deficient aryl halides favor C5-arylation, while bulky ligands suppress over-functionalization .

Q. What role does this compound play in fluorescence applications?

As an ortho-POPOP analog, it exhibits blue-shifted fluorescence (λₑₘ ~400 nm) due to extended π-conjugation and rigidified structure. Non-planar geometry (dihedral angles: 10.7°–64.1° between rings) reduces self-quenching, making it suitable as a scintillator or sensor .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。